Chlorolissoclimide
Overview
Description
Chlorolissoclimide is a chlorinated derivative of lissoclimide, a cytotoxic compound produced by shell-less molluscs through chemical secretions to deter predators . This compound was identified as the active component of a marine extract from Pleurobranchus forskalii during a high-throughput screening campaign to characterize new protein synthesis inhibitors . It has shown potent cytotoxic activity against mammalian cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorolissoclimide involves site-selective aliphatic C–H chlorination using N-chloroamides . This method delivers alkyl chlorides in useful chemical yields with the substrate as the limiting reagent . The process tolerates substrate unsaturation, which poses major challenges in chemoselective aliphatic C–H functionalization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Chlorolissoclimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorinated groups.
Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of lissoclimide .
Scientific Research Applications
Chlorolissoclimide has several scientific research applications:
Mechanism of Action
Chlorolissoclimide exerts its effects by inhibiting protein synthesis in eukaryotic cells . It blocks translation elongation by inhibiting translocation, leading to an accumulation of ribosomes on mRNA . This mechanism is similar to other imide-based natural product translation inhibitors . The compound engages in a novel face-on halogen interaction between the ligand’s alkyl chloride and a guanine residue in the ribosome .
Comparison with Similar Compounds
Lissoclimide: The parent compound of chlorolissoclimide, also produced by shell-less molluscs.
Dithis compound: Another chlorinated derivative with similar cytotoxic properties.
Haterumaimides: Compounds with a similar β-hydroxysuccinimide motif.
Uniqueness: this compound is unique due to its potent cytotoxic activity and its ability to inhibit protein synthesis by blocking translation elongation . Its site-selective aliphatic C–H chlorination synthesis method also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO4/c1-10-13(6-15(24)12-5-17(25)22-18(12)26)20(4)9-11(21)8-19(2,3)16(20)7-14(10)23/h11-16,23-24H,1,5-9H2,2-4H3,(H,22,25,26)/t11-,12+,13-,14-,15-,16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZIVZSFYGPBC-LWHFJPTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CC(C(=C)C2CC(C3CC(=O)NC3=O)O)O)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H](CC([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933468 | |
Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-91-3 | |
Record name | (3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-Chlorodecahydro-3-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-1-hydroxyethyl]-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148717-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorolissoclimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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